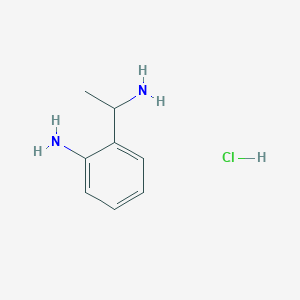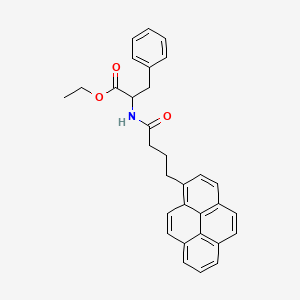
(R)-2-(1-aminoethyl)anilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-aminoethyl)anilinehydrochloride is a chiral amine hydrochloride salt. It is a valuable compound in organic synthesis due to its ability to act as a bifunctional reagent. This compound is often used in the preparation of pharmaceuticals and other fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-aminoethyl)anilinehydrochloride typically involves the asymmetric reduction of a precursor ketone or imine. One common method is the catalytic asymmetric synthesis, which uses chiral catalysts to achieve high enantioselectivity . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-aminoethyl)anilinehydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(1-aminoethyl)anilinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving ®-2-(1-aminoethyl)anilinehydrochloride often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted anilines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
®-2-(1-aminoethyl)anilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism by which ®-2-(1-aminoethyl)anilinehydrochloride exerts its effects involves its interaction with specific molecular targets. In enzymatic reactions, it forms an external aldimine with the coenzyme pyridoxal-5′-phosphate, leading to the formation of a planar quinonoid intermediate. This intermediate undergoes further transformations to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-(1-aminoethyl)aniline dihydrochloride
- ®-(+)-1-(1-naphthyl)ethylamine
Uniqueness
®-2-(1-aminoethyl)anilinehydrochloride is unique due to its specific chiral configuration and its ability to act as a bifunctional reagent. This makes it particularly valuable in asymmetric synthesis and in the preparation of chiral pharmaceuticals .
Eigenschaften
Molekularformel |
C8H13ClN2 |
|---|---|
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
2-(1-aminoethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6H,9-10H2,1H3;1H |
InChI-Schlüssel |
RKANXCBIYKNWEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)

![3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)

![2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol](/img/structure/B12286228.png)


![N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12286243.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)

![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
